3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-1-yl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,9-12)10-13-7-5-3-4-6-8-13/h3-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDFIJJDSKVMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383336 | |
| Record name | 3-(azepan-1-yl)-2,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-85-0 | |
| Record name | Hexahydro-β,β-dimethyl-1H-azepine-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845885-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(azepan-1-yl)-2,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Azepan 1 Yl 2,2 Dimethylpropan 1 Amine
Direct Synthesis Pathways to the 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine Core
The construction of the target molecule involves the strategic formation of a carbon-nitrogen bond linking the azepane ring to the 2,2-dimethylpropan-1-amine scaffold. Several classical and modern synthetic approaches can be employed to achieve this linkage.
Reductive Amination Approaches utilizing Key Intermediates
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine. For the synthesis of this compound, a plausible pathway involves the reaction of azepane with a suitable carbonyl-containing precursor, such as 3-amino-2,2-dimethylpropanal. The initial condensation would form an enamine or iminium ion, followed by reduction using agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Alternatively, intramolecular reductive amination can be a powerful strategy for the formation of azepanes and other cyclic amines. nih.govresearchgate.net This approach typically involves a precursor molecule containing both an amine and a carbonyl group (or a group that can be converted to one), which cyclizes upon reduction. While this is more common for forming the ring itself, a related strategy could assemble the final product from a more complex intermediate.
| Reactant 1 | Reactant 2 | Reducing Agent | Typical Conditions | Product |
|---|---|---|---|---|
| Azepane | 3-Oxo-2,2-dimethylpropan-1-amine (or protected form) | NaBH(OAc)₃, H₂/Pd-C | Acidic or neutral pH, various solvents (e.g., DCE, MeOH) | This compound |
| 1-(3-Amino-2,2-dimethylpropyl)piperidin-2-one | (Intramolecular) | LiAlH₄, BH₃·THF | Anhydrous THF, reflux | This compound |
Alkylation Reactions Involving Azepane Derivatives and Propanamine Scaffolds
Direct N-alkylation of azepane represents a straightforward synthetic route. This method relies on the nucleophilic character of the secondary amine of the azepane ring, which attacks an electrophilic carbon atom on the propanamine scaffold. A suitable substrate for this reaction would be a 1-halo-2,2-dimethyl-3-aminopropane derivative (e.g., 1-bromo- or 1-chloro-), where the amine group is appropriately protected (e.g., as a Boc-carbamate or phthalimide) to prevent self-alkylation. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.
| Nucleophile | Electrophile (Propanamine Scaffold) | Base | Solvent | Key Step |
|---|---|---|---|---|
| Azepane | 1-Bromo-2,2-dimethyl-3-(Boc-amino)propane | K₂CO₃, Et₃N | Acetonitrile, DMF | Nucleophilic Substitution (Sₙ2) |
| Azepane | 3-(Boc-amino)-2,2-dimethylpropyl methanesulfonate | DIPEA | CH₂Cl₂ | Mesylate Displacement |
Photochemical and Thermal Rearrangement Strategies for Azepane Ring Formation
The construction of the azepane ring itself can be achieved through various rearrangement strategies. Photochemical methods, for instance, can induce ring expansion of smaller cyclic systems or rearrangement of acyclic precursors. The photolysis of phenyl azide (B81097) in the presence of amines can lead to ring enlargement, forming substituted 3H-azepine derivatives. researchgate.net Similarly, photochemical dearomative ring expansion of nitroarenes has been reported as a strategy to prepare complex azepanes from simple starting materials. researchgate.net
Thermal rearrangements also provide a pathway to the azepine core. For example, certain fully substituted 1H-azepines have been shown to undergo thermal rearrangement to yield cyclopentadiene (B3395910) derivatives, indicating complex structural transformations are possible under thermal conditions. rsc.orgrsc.org These methods focus on the synthesis of the core azepane heterocycle, which would then be subjected to further reactions, such as alkylation or reductive amination as described above, to install the 2,2-dimethylpropan-1-amine side chain.
Advanced Functionalization and Derivatization Techniques
Beyond direct synthesis, advanced methods can be used to modify the azepane core or build more complex structures around it. These techniques offer pathways for diversification and the introduction of various functional groups.
C-H Functionalization and Aminoalkylation Reactions for Diversification
Direct C-H functionalization is a powerful tool for modifying existing molecular scaffolds without the need for pre-installed functional groups. For cyclic amines like azepane, this approach can enable the introduction of substituents at the α-position to the nitrogen atom. nih.gov A protecting-group-free, one-pot procedure can generate an imine intermediate via intermolecular hydride transfer, which is then captured by a nucleophile. nih.gov This strategy could potentially be used to introduce the 2,2-dimethylpropan-1-amine unit or a precursor directly onto the azepane ring.
Aminoalkylation reactions, such as the Mannich reaction, provide another route for forming carbon-carbon bonds adjacent to a nitrogen atom. While typically involving an enolizable carbonyl compound, variations of this reaction could be adapted to functionalize the azepane ring or build the side chain.
| Reaction Type | Substrate | Reagents | Potential Outcome |
|---|---|---|---|
| α-C–H Arylation | N-H Azepane | 1. Base (e.g., s-BuLi) 2. Hydride Acceptor 3. Aryl Lithium | 2-Aryl-azepane |
| Hydroaminoalkylation | Azepane + Alkene | Organometallic Catalyst | α- or β-Alkylated Azepane |
Palladium-Catalyzed Coupling Reactions in the Synthesis of Azepane-Containing Compounds
Palladium-catalyzed cross-coupling reactions, particularly C-N bond-forming reactions like the Buchwald-Hartwig amination, are highly effective methods for synthesizing complex amines. bohrium.com While primarily used for N-arylation, these protocols can be adapted for coupling alkylamines with alkyl halides or pseudohalides. The synthesis of azepane-containing compounds has been achieved using palladium catalysts, sometimes requiring specific, sterically hindered ligands to facilitate the coupling of the seven-membered amine. acs.org This methodology could be applied to couple azepane with a suitably functionalized propanamine derivative, offering a versatile and efficient route to the target molecule. rsc.org Such reactions are pivotal in modern pharmaceutical synthesis for constructing C-C, C-N, and C-O bonds under mild and chemoselective conditions. researchgate.netscielo.br
| Reaction Name | Azepane Component | Coupling Partner | Catalyst System (Example) | Reference Application |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Azepane | Aryl Bromide | Pd₂(dba)₃ / RuPhos | Synthesis of N-Aryl Azepanes researchgate.net |
| Negishi Coupling | Functionalized Azepane (e.g., organozinc) | Alkyl Halide | Pd(PPh₃)₄ | Formation of C-C bonds in complex heterocycles scielo.br |
Enzymatic Synthesis and Biocatalytic Transformations of Amine and Amide Derivatives
The application of biocatalysis in the synthesis of amine-containing pharmaceuticals offers a greener and more efficient alternative to traditional chemical methods. acs.org Enzymes such as transaminases, imine reductases, and monoamine oxidases have been successfully employed in the production of chiral amines, often with high stereoselectivity. nih.gov While specific enzymatic routes to this compound have not been detailed in the literature, the structural motifs of this compound suggest potential biocatalytic strategies.
Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. jocpr.com A plausible enzymatic synthesis of this compound could involve the transamination of a corresponding aldehyde, 3-(azepan-1-yl)-2,2-dimethylpropanal (B1274618). A range of commercially available transaminases could be screened for activity with this substrate.
Another potential biocatalytic approach is the use of imine reductases (IREDs). These enzymes catalyze the asymmetric reduction of imines to chiral amines. acsgcipr.org A chemo-enzymatic strategy could be employed, where the imine precursor is first formed chemically from 3-(azepan-1-yl)-2,2-dimethylpropanal and an ammonia (B1221849) source, followed by stereoselective reduction using an IRED. This approach would be particularly valuable for accessing enantiomerically pure forms of the target amine if a chiral center were introduced.
The following table outlines potential enzymatic transformations applicable to the synthesis of amine and amide derivatives related to the target compound:
| Enzyme Class | Transformation | Substrate Example | Product Example |
| Transaminase (ATA) | Asymmetric amination | 3-(azepan-1-yl)-2,2-dimethylpropanal | This compound |
| Imine Reductase (IRED) | Asymmetric imine reduction | Pre-formed imine of 3-(azepan-1-yl)-2,2-dimethylpropanal | Chiral this compound |
| Amidase | Hydrolysis of amides | N-(3-(azepan-1-yl)-2,2-dimethylpropyl)acetamide | This compound |
Optimization of Reaction Conditions and Process Development
The efficiency and selectivity of amine synthesis are highly dependent on the reaction conditions. The optimization of these parameters is a critical aspect of process development, aiming to maximize yield, minimize byproducts, and ensure scalability.
The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, catalyst activity, and the stability of intermediates. In the context of reductive amination, a common method for synthesizing amines, solvent polarity can play a crucial role. nih.gov For the synthesis of this compound via reductive amination of the corresponding aldehyde with azepane, a variety of solvents could be considered. Non-polar aprotic solvents like toluene (B28343) might be suitable, while polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or polar protic solvents like methanol (B129727) could also be effective, depending on the specific reducing agent and catalyst used. researchgate.net The use of greener solvents, such as cyclic carbonates, has also been explored for amination reactions. mdpi.com
The catalyst is another critical component in amine synthesis. For reductive amination, both homogeneous and heterogeneous catalysts are employed. Transition metal catalysts, such as those based on palladium, platinum, rhodium, or iridium, are often used for hydrogenation-based reductive aminations. kanto.co.jpnih.gov The choice of metal and ligand can significantly impact the reaction's efficiency and selectivity. For instance, iridium catalysts have shown high activity in the reductive amination of bulky ketones. kanto.co.jp Non-noble metal catalysts, such as those based on cobalt or nickel, are also gaining attention as more sustainable alternatives. researchgate.netnih.gov Organocatalysts can also be employed in reductive amination reactions, offering a metal-free alternative. jocpr.com
The following table summarizes the potential impact of different solvent and catalyst types on the synthesis of this compound.
| Parameter | Options | Potential Impact on Yield and Selectivity |
| Solvent System | Non-polar (e.g., Toluene), Polar Aprotic (e.g., THF), Polar Protic (e.g., Methanol) | Affects solubility of reactants and intermediates, can influence catalyst activity and reaction rate. nih.govresearchgate.net |
| Catalyst | Homogeneous (e.g., Rh, Ir complexes), Heterogeneous (e.g., Pd/C, PtO2), Non-noble metal (e.g., Co, Ni) | Determines reaction pathway and rate, influences selectivity towards the desired amine over side products. kanto.co.jpnih.govresearchgate.net |
High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the rapid screening of a large number of reaction conditions. nih.gov This approach is particularly well-suited for the optimization of complex reactions like the synthesis of this compound. HTE platforms can be used to systematically vary parameters such as catalysts, ligands, solvents, temperature, and reactant ratios in a parallel fashion. nih.gov
For the synthesis of the target amine, an HTE workflow could involve dispensing small quantities of the aldehyde precursor, azepane, a catalyst library, and various solvents into a multi-well plate. The reactions could then be subjected to a reducing agent and heated. After a set time, the reaction mixtures would be analyzed using high-throughput analytical techniques like mass spectrometry or high-performance liquid chromatography to determine the yield of the desired product. acs.org This data-rich approach allows for the rapid identification of optimal reaction conditions, significantly accelerating the process development timeline. acs.org
While this compound is achiral, the principles of stereochemical control are crucial for the synthesis of many amine-containing molecules. If a chiral analog of the target compound were desired, for instance by introducing a substituent on the azepane ring or the propane (B168953) backbone, asymmetric synthesis strategies would be necessary. This could be achieved through the use of chiral catalysts, such as chiral transition metal complexes or chiral organocatalysts, in a reductive amination reaction. jocpr.comacs.org Alternatively, a chiral auxiliary approach could be employed.
Regiochemical control becomes important when a molecule has multiple reactive sites. For the synthesis of this compound, the primary challenge is to ensure the selective formation of the desired product over potential byproducts. For example, in a reductive amination, over-alkylation of the primary amine product to form a tertiary amine could be a competing reaction. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired primary amine. masterorganicchemistry.com Strategies to control regioselectivity often involve leveraging steric and electronic differences within the substrate or employing catalysts that can differentiate between reactive sites. numberanalytics.com
Chemical Reactivity and Mechanistic Studies of 3 Azepan 1 Yl 2,2 Dimethylpropan 1 Amine
Reactions of the Primary Amine Functionality
The primary amine group is a key site of reactivity in 3-(azepan-1-yl)-2,2-dimethylpropan-1-amine, readily participating in reactions typical of aliphatic primary amines. Its nucleophilicity allows it to engage in a variety of bond-forming processes.
Key reactions involving the primary amine include:
Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This reaction is generally rapid and high-yielding, often carried out in the presence of a base to neutralize the HCl byproduct. The resulting amide is less nucleophilic than the starting amine, preventing over-acylation.
Alkylation: The primary amine can be alkylated by alkyl halides. However, these reactions can be difficult to control, often leading to a mixture of mono- and di-alkylated products. Exhaustive methylation with an excess of a methylating agent can lead to the formation of a quaternary ammonium (B1175870) salt.
Imine Formation (Schiff Base): Condensation with aldehydes or ketones under acidic conditions results in the formation of imines. This reaction is reversible and involves the elimination of a water molecule. The pH must be carefully controlled, as high acidity will protonate the amine, rendering it non-nucleophilic, while low acidity will not be sufficient to promote the dehydration step.
Complexation: The lone pair of electrons on the nitrogen atom allows for the formation of coordination complexes with metal ions. For instance, similar diamine structures are known to form stable complexes with transition metals like palladium.
The table below summarizes the expected products from these fundamental reactions.
| Reactant | Reaction Type | Product |
| Acetyl Chloride | Acylation | N-(3-(azepan-1-yl)-2,2-dimethylpropyl)acetamide |
| Methyl Iodide (excess) | Alkylation | 3-(azepan-1-yl)-2,2-dimethyl-N,N,N-trimethylpropan-1-aminium iodide |
| Acetone (H+ catalyst) | Imine Formation | 3-(azepan-1-yl)-2,2-dimethyl-N-(propan-2-ylidene)propan-1-amine |
| Palladium(II) Chloride | Complexation | Dichloro(this compound)palladium(II) |
This interactive table is based on established reactivity patterns of primary amines.
Transformations Involving the Azepane Ring System
Hofmann Elimination: The tertiary amine within the azepane ring can be converted into a quaternary ammonium salt through exhaustive methylation. Subsequent heating with a base, such as silver oxide, can induce an elimination reaction. This process, known as the Hofmann elimination, typically favors the formation of the least substituted alkene, which would involve the cleavage of one of the C-N bonds within the ring, leading to a ring-opened product.
Ring-Expansion and Rearrangement: While less common for a simple saturated ring, azepane derivatives can be synthesized through ring-expansion cascades from smaller ring systems like aziridines or pyrrolidines. Conversely, under specific catalytic conditions, rearrangements of the azepane skeleton are conceivable, although such transformations would require significant activation.
Oxidative C-H Functionalization: The C-H bonds alpha to the tertiary nitrogen of the azepane ring are susceptible to oxidation. Photoredox catalysis, for example, can generate α-amino radicals, which can then be intercepted by various radical acceptors to form new C-C or C-heteroatom bonds. This allows for the functionalization of the azepane ring without cleaving it.
Reactivity of the Dimethylpropan-1-amine Moiety
The 2,2-dimethylpropyl group, also known as a neopentyl group, introduces significant steric hindrance that profoundly influences the molecule's reactivity. This steric bulk affects reaction rates and can promote unique mechanistic pathways.
Steric Hindrance: The gem-dimethyl groups shield the adjacent primary amine and the methylene (B1212753) carbon attached to the azepane nitrogen. This steric congestion can slow the rate of SN2 reactions at these positions compared to less hindered analogues.
Carbocation Rearrangements: In reactions that proceed through a carbocation intermediate at the C1 position (e.g., substitution reactions of a derivative where the amine is converted to a better leaving group), the neopentyl structure is prone to rearrangement. A primary carbocation, if formed, would be highly unstable and likely undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This is a classic feature of neopentyl system reactivity. For example, the reaction of 2,2-dimethylpropan-1-ol with HBr does not yield the primary bromide but rather the rearranged tertiary bromide after a methyl shift.
The potential rearrangement pathway is illustrated below:
| Intermediate | Description | Stability |
| 3-(Azepan-1-yl)-2,2-dimethylpropyl cation | Primary Carbocation | Highly Unstable |
| ↓ (1,2-Methyl Shift) | ↓ | ↓ |
| 1-(Azepan-1-yl)-2-methylbutan-2-yl cation | Tertiary Carbocation | More Stable |
This interactive table illustrates a potential carbocation rearrangement based on the principles of neopentyl system reactivity.
Investigating Reaction Pathways and Intermediate Formation
Understanding the reaction pathways of this compound involves considering the competition between its two amine functionalities and the electronic and steric effects of its structure.
Competitive Nucleophilicity: In reactions with electrophiles, the primary amine is generally more sterically accessible and thus may react preferentially over the tertiary amine of the azepane ring, especially with bulky reagents. However, the intrinsic basicity and nucleophilicity of tertiary amines are greater than primary amines, which could favor reaction at the azepane nitrogen under certain conditions.
Intermediate Formation: As discussed, reactions involving the neopentyl portion of the molecule may proceed through rearranged carbocationic intermediates. researchgate.net Amide formation proceeds through a tetrahedral intermediate resulting from the nucleophilic attack of the primary amine on a carbonyl group. semanticscholar.org Photochemical reactions can involve the formation of radical intermediates, such as α-amino radicals adjacent to the tertiary nitrogen, generated through single-electron transfer (SET) processes. semanticscholar.org
Cyclization Pathways: The presence of two amine groups within the same molecule allows for the possibility of intramolecular reactions. For example, thermal degradation pathways for some diamines involve the formation of a carbamate (B1207046) at one amine, followed by an intramolecular cyclization via nucleophilic attack from the second amine to form cyclic urea (B33335) or imidazolidinone structures. researchgate.net
Stability Studies and Photodegradation Mechanisms
The stability of this compound is influenced by environmental factors such as heat, light, and oxidizing agents.
Thermal Degradation: Aliphatic amines can undergo thermal degradation, particularly at elevated temperatures. For diamines, a common degradation pathway involves the formation of carbamates (in the presence of CO2), which can then undergo intermolecular or intramolecular reactions. researchgate.net This can lead to the formation of ureas, imidazolidinones, and other higher molecular weight oligomers, reducing the concentration of the active amine. researchgate.netnih.gov The rate of degradation is dependent on the amine's structure, with secondary amines often showing higher degradation rates than primary or tertiary amines. nih.gov
Oxidative Degradation: In the presence of oxygen, degradation can be initiated. This process often involves the formation of radical species and can lead to a variety of oxidized products, including aldehydes, amides, and carboxylic acids. nih.govnih.gov The presence of metal ions can catalyze these oxidative processes.
Structural Characterization and Elucidation of 3 Azepan 1 Yl 2,2 Dimethylpropan 1 Amine
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are paramount in elucidating the molecular structure of 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine, offering detailed insights into its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a series of distinct signals corresponding to the different types of protons. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the carbons adjacent to the nitrogen atoms are expected to be deshielded and thus appear at a higher chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each non-equivalent carbon atom. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., CH₃, CH₂, C) and its proximity to electronegative atoms like nitrogen.
A summary of hypothetical ¹H and ¹³C NMR spectral data is presented below:
| Atom Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C(CH₃)₂ | 0.85 (s, 6H) | 24.5 |
| C(CH₃)₂ | 34.0 | - |
| CH₂-N (amine) | 2.50 (s, 2H) | 52.0 |
| CH₂-N (azepane) | 2.30 (s, 2H) | 60.0 |
| Azepane CH₂ (α) | 2.45 (t, 4H) | 55.0 |
| Azepane CH₂ (β) | 1.60 (m, 4H) | 27.0 |
| Azepane CH₂ (γ) | 1.50 (m, 4H) | 28.0 |
| NH₂ | 1.20 (s, 2H) | - |
Note: This is a hypothetical data table created for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The molecular formula of the compound is C₁₁H₂₄N₂, corresponding to a monoisotopic mass of 184.1939 Da.
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be pieced together. Common fragmentation patterns for amines include the loss of alkyl groups adjacent to the nitrogen atoms.
Key hypothetical fragmentation data from an MS/MS analysis are listed below:
| m/z | Proposed Fragment |
| 184.1939 | [M+H]⁺ (Molecular Ion) |
| 169.1723 | [M-CH₃]⁺ |
| 98.1121 | [Azepane-CH₂]⁺ |
| 84.0808 | [C₅H₁₀N]⁺ |
| 57.0702 | [C₄H₉]⁺ |
Note: This is a hypothetical data table created for illustrative purposes.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-N stretching vibrations.
A summary of expected characteristic IR absorption bands is provided below:
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine |
| 2850-2960 | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1590-1650 | N-H Bend | Primary Amine |
| 1450-1470 | C-H Bend | Alkyl (CH₂, CH₃) |
| 1000-1250 | C-N Stretch | Amine |
Note: This is a hypothetical data table created for illustrative purposes.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound from reaction mixtures and for quantitative analysis.
Ultra Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of complex mixtures containing this compound. UPLC provides high-resolution separation of components in a mixture, while MS allows for their sensitive and selective detection and identification based on their mass-to-charge ratio. This method is particularly useful for assessing the purity of the compound and identifying any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds and can be applied to this compound, which has a relatively low boiling point. In GC-MS, the compound is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer. This technique is highly effective for profiling volatile impurities and for the quantitative analysis of the target compound.
X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives
Detailed research findings on such derivatives have elucidated the spatial orientation of substituents and the conformational preferences of the flexible azepane ring. For instance, studies on N-substituted azepanes have provided a foundational understanding of how modifications to the nitrogen atom influence the ring's geometry.
Similarly, the crystallographic analysis of compounds incorporating the 2,2-dimethylpropane backbone has been instrumental in characterizing their solid-state conformations. The reaction of 2,2-dimethylpropane-1,3-diamine with hydrochloric acid has been shown to yield polymorphic forms of 2,2-dimethylpropane-1,3-diaminium dichloride, whose crystal structures have been thoroughly investigated. mdpi.com These studies reveal the intricate network of hydrogen bonds that dictate the crystal packing. mdpi.com
Furthermore, the structural characterization of metal complexes involving ligands derived from the 2,2-dimethylpropane scaffold has been accomplished. For example, a palladium(II) Schiff-base complex has been synthesized and its crystal structure determined, showcasing a slightly distorted square-planar geometry around the metal center. researchgate.net
The data presented in the following tables are derived from published crystallographic studies of derivatives containing either the azepane or the 2,2-dimethylpropane structural motifs. These examples underscore the power of X-ray crystallography in providing definitive solid-state structural information.
Interactive Data Table of Crystallographic Data for Azepane Derivatives
| Compound Name | Empirical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| N-Boc-2-phenylazepane | C₁₇H₂₅NO₂ | Monoclinic | P2₁/n | 7.1861 | 12.9276 | 17.0022 | 94.003 |
Data sourced from a study on substituted azepanes. whiterose.ac.uk
Interactive Data Table of Crystallographic Data for 2,2-Dimethylpropane Derivatives
| Compound Name | Empirical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 2,2-dimethylpropane-1,3-diaminium dichloride (Polymorph 1a) | C₅H₁₆Cl₂N₂ | Monoclinic | C2/c | - | - | - | - | 8 |
| 2,2′-(((2,2-dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-methoxyphenol)palladium(II) | C₂₁H₂₄N₂O₄Pd | Monoclinic | P2₁/n | 12.5115 | 10.5337 | 15.0080 | 94.0547 | 4 |
Computational and Theoretical Investigations of 3 Azepan 1 Yl 2,2 Dimethylpropan 1 Amine
Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. For a compound such as 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine, these theoretical methods offer invaluable insights into its structure, properties, and potential interactions with biological systems. This approach allows researchers to predict molecular characteristics and guide experimental work, accelerating the process of drug discovery and development.
Biological Activity and Mechanism of Action Studies Preclinical and in Vitro
Evaluation of Antimicrobial Properties
The antimicrobial potential of azepane derivatives has been a subject of scientific investigation, revealing a range of activities against various bacterial and fungal strains.
Antibacterial Activity Assessments
While specific data on 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine is not available, studies on related azepane and oxazepane derivatives have demonstrated notable antibacterial effects. For instance, a series of novel oxazepane derivatives showed significant inhibitory action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria when compared to the antibiotic amoxicillin. One compound, in particular, exhibited an inhibition zone of up to 30 mm against Staphylococcus aureus, while another showed the highest inhibition against E. coli with an 18 mm zone.
In another study, newly synthesized pyridobenzazepine derivatives displayed better antibacterial activity than their dipyridoazepine counterparts. One of these derivatives showed potent activity against the tested bacteria with minimum inhibitory concentrations (MIC) ranging from 39–78 µg/mL. The antibacterial activity of these derivatives was evaluated against a panel of bacteria including Escherichia coli, Proteus hauseri, Pseudomonas aeruginosa, Salmonella enterica, Klebsiella pneumoniae, Staphylococcus aureus, and Micrococcus luteus.
The following table summarizes the minimum inhibitory concentrations (MIC) of selected pyridobenzazepine derivatives against various bacterial strains.
| Compound | E. coli (µg/mL) | P. hauseri (µg/mL) | P. aeruginosa (µg/mL) | S. enterica (µg/mL) | K. pneumoniae (µg/mL) | S. aureus (µg/mL) | M. luteus ATCC 10240 (µg/mL) | M. luteus ATCC 4698 (µg/mL) |
| 8 | 39 | 78 | 78 | 78 | 78 | 39 | 78 | 39 |
| 12 | 39 | 313 | 313 | 313 | 313 | 39 | 156 | 78 |
| 29 | 78 | 156 | 313 | 313 | 313 | 156 | 313 | 156 |
| CHL (Chloramphenicol) | 62 | 125 | 250 | 43 | 62 | 15 | 31 | 125 |
Data sourced from research on pyridobenzazepine derivatives.
Antifungal Activity Evaluations
Investigations into the antifungal properties of azepane derivatives have also yielded promising results. Certain pyridobenzazepine derivatives have shown notable antifungal activity. For example, compounds 12 and 27 were found to be 16 times more active than nystatin (B1677061) against Candida albicans and 8 times more potent against Saccharomyces cerevisiae. nih.gov Another azepine derivative, compound 12, demonstrated promising antifungal activity with MIC values ranging from 156–313 µg/mL. nih.gov
The antifungal activity of these compounds was tested against fungal strains such as Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. nih.gov The table below presents the MIC values of selected pyridobenzazepine derivatives against these fungal strains.
| Compound | C. albicans (µg/mL) | S. cerevisiae (µg/mL) | A. brasiliensis (µg/mL) |
| 8 | 2500 | 156 | 1250 |
| 10 | 625 | 625 | 625 |
| 12 | 156 | 156 | 313 |
| 14 | 625 | 313 | 625 |
| 27 | 156 | 156 | 625 |
| 29 | 156 | 313 | 625 |
| NYT (Nystatin) | 2500 | 1250 | 2500 |
| FLC (Fluconazole) | 1250 | 2500 | 1250 |
Data sourced from research on pyridobenzazepine derivatives. nih.gov
Investigation of Antiviral Potential and Associated Mechanisms
Azepane-based compounds have been recognized for their potential antiviral activities. researchgate.net The mechanisms by which antiviral drugs typically function involve interfering with various stages of the viral life cycle, such as attachment and entry into the host cell, uncoating of the viral genome, replication, and release of new virus particles. scholaris.ca For instance, some antiviral agents work by inhibiting viral DNA or RNA polymerases, while others may block viral proteases or neuraminidase. scholaris.ca
While direct studies on the antiviral mechanisms of this compound are not documented, the broader class of azepane derivatives has shown promise. For example, certain tryptophan derivatives containing an azepine moiety have demonstrated moderate to good antiviral activities against the tobacco mosaic virus (TMV). nih.gov
Assessment of Antitubercular Activity
Recent studies have highlighted the potential of azepane derivatives in the development of new antitubercular agents. A series of A-ring azepanones and azepanes derived from natural products like betulonic, oleanonic, and ursonic acids were synthesized and evaluated for their in vitro antimycobacterial activities against Mycobacterium tuberculosis (MTB) H37Rv and single drug-resistant strains. mdpi.com
One of the lead compounds, A-azepano-28-cinnamoyloxybetulin, exhibited a minimum inhibitory concentration (MIC) of 2 µM and a minimum bactericidal concentration (MBC) of 4 µM against the MTB H37Rv strain. mdpi.com Furthermore, this compound showed significant activity against isoniazid-, rifampicin-, and ofloxacin-resistant strains with MICs of 4, 1, and 1 µM, respectively. mdpi.com Another study on lupane (B1675458) type A-ring azepano-triterpenoids identified a derivative with a high level of activity against the H37Rv wild strain, showing a MIC of 0.5 µM. nih.gov Molecular docking studies suggest that these azepano-triterpenoids may act by inhibiting M. tuberculosis RNAP. nih.gov
Kinase Inhibition Profiling and Selectivity Studies (for related azepane compounds)
Azepane derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. The fungal metabolite Balanol, which contains an azepane core, is a known protein kinase inhibitor. researchgate.net
Structure-based optimization of novel azepane derivatives has led to the development of potent inhibitors of Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). mdpi.com One such derivative, N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, was found to be highly active with an IC50 of 4 nM for PKB-alpha and was also stable in plasma. mdpi.com
High-throughput kinome profiling is a powerful method for discovering new kinase inhibitors and assessing their selectivity. mdpi.com This approach allows for the screening of compounds against a large panel of kinases to identify selective inhibitors for both established and unexplored targets. mdpi.com Such comprehensive profiling is essential for understanding the full range of biological targets for a particular class of compounds and for developing inhibitors with high specificity to minimize off-target effects. mdpi.commdpi.com
G-Quadruplex Binding and Stabilization Properties (for related azepane derivatives)
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of nucleic acids, such as those found in telomeres and gene promoter regions. nih.gov The stabilization of these structures by small molecules has emerged as a promising strategy in anticancer and antiviral research. Ligands that bind to and stabilize G4 structures can interfere with DNA replication and gene expression in cancer cells.
The binding of small molecules to G-quadruplex DNA often occurs through stacking on an external G-tetrad, and these binders typically feature an aromatic surface and protonable side chains. While there is no specific information on the G-quadruplex binding properties of this compound, research on other nitrogen-containing heterocyclic compounds provides insights into potential interactions. For instance, kynurenic acid derivatives with charged nitrogen-containing groups have been shown to facilitate binding to the grooves and loops of G-quadruplexes. Titration of one such derivative with a G-quadruplex from human telomere DNA indicated a stable, though not exceptionally strong, interaction at the 3'-end of the nucleotide sequence, aided by salt bridges between the quaternary nitrogen and phosphate (B84403) groups. This suggests that molecules with similar structural features, such as an azepane ring, could potentially interact with and stabilize G-quadruplex structures.
G-Protein Coupled Receptor (GPCR) Interaction and Modulation (for related azepane derivatives)
G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling. They are major targets for a wide array of therapeutics. nih.gov The interaction of azepane derivatives with GPCRs has been a significant area of research, with many compounds demonstrating potent modulatory effects.
A notable example is the activity of azepane derivatives as antagonists or inverse agonists of the histamine (B1213489) H3 receptor (H3R), a GPCR predominantly found in the central nervous system. wikipedia.org The H3R acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters like acetylcholine (B1216132) and glutamate. wikipedia.org By blocking the H3 receptor, azepane-based antagonists can increase the release of these neurotransmitters, leading to stimulant and nootropic (cognition-enhancing) effects. wikipedia.org
In vitro studies are essential to characterize these interactions. Typically, the binding affinity of a compound for a receptor is determined using radioligand binding assays. In these assays, a radiolabeled ligand known to bind the receptor is competed with the test compound (e.g., an azepane derivative). The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, from which the binding affinity (Ki) can be calculated.
Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or inverse agonist. Since the H3 receptor is constitutively active, its blockade can be measured in functional assays like cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays. nih.gov H3R activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP. An antagonist will block the action of an agonist, while an inverse agonist will inhibit the receptor's basal activity, leading to an increase in cAMP levels. wikipedia.orgnih.gov
For instance, studies on biphenyloxy-alkyl-azepane derivatives have identified compounds with high affinity for the human H3 receptor. nih.gov Specifically, 1-(6-(3-phenylphenoxy)hexyl)azepane showed a Ki value of 18 nM. nih.gov Further functional analysis in cAMP accumulation assays classified related para-biphenyl derivatives as antagonists, demonstrating their ability to block receptor signaling. nih.gov
Structure-Activity Relationship (SAR) Derivations based on Synthesized Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For azepane derivatives, extensive SAR studies have been conducted, revealing key structural features that govern their biological activity across various targets. dntb.gov.ua
For azepane-based H3 receptor antagonists, SAR exploration has focused on several parts of the molecule: the azepane ring, the linker chain, and the aromatic moiety. nih.govnih.govsemanticscholar.org
The Amine Moiety: The basic nitrogen of the azepane ring is crucial for interaction with a key aspartate residue (Asp114) in the third transmembrane domain of the H3 receptor. Modifications to the ring can influence affinity and selectivity. Studies comparing piperidine (B6355638) and azepane rings have shown that the seven-membered azepane ring is often favored or provides comparable activity. semanticscholar.org
The Linker Chain: The length and composition of the alkyl chain connecting the azepane ring to the aromatic system significantly impact binding affinity. For a series of phenoxyalkyl derivatives, a pentylene (5-carbon) or hexylene (6-carbon) chain was found to be optimal. nih.govsemanticscholar.org
The Aromatic System: The nature and substitution pattern of the terminal aromatic group are critical for potent H3R antagonism. Biphenyl moieties, for example, have proven to be highly effective, with the position of the phenyl ring (meta- or para-) influencing affinity. nih.gov
The following table summarizes SAR findings for a series of biphenyloxy-alkyl-azepane derivatives targeting the H3 receptor.
| Compound ID | Amine Moiety | Linker Length (Carbons) | Aromatic Moiety | Ki (nM) for hH3R |
| 13 | Azepane | 6 | m-biphenyl | 18 |
| 16 | Azepane | 5 | p-biphenyl | 34 |
| 14 | Piperidine | 5 | p-biphenyl | 25 |
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov
Similarly, SAR studies on azepane derivatives as inhibitors of protein tyrosine phosphatases (PTPN2/PTPN1) have led to the development of potent and orally bioavailable compounds with anti-tumor efficacy. nih.gov These studies systematically modify different parts of the lead molecule to understand which groups contribute positively or negatively to the desired biological effect. nih.govresearchgate.net
Cellular Permeability and Subcellular Localization in In Vitro Models
For a compound to reach its intracellular target, it must first cross the cell membrane. Cellular permeability is a critical property evaluated during preclinical drug development using in vitro models. nih.gov Common models include monolayers of cells like Caco-2 (human colorectal adenocarcinoma cells) or Madin-Darby Canine Kidney (MDCK) cells grown on semi-permeable supports. nih.govnih.govaragen.comresearchgate.net These assays measure the rate at which a compound moves from an apical (donor) compartment to a basolateral (receiver) compartment, mimicking intestinal absorption. nih.gov The result is often expressed as an apparent permeability coefficient (Papp). nih.gov
The physicochemical properties of a molecule like this compound, such as its lipophilicity, size, and charge, will influence its permeability. As a basic amine, it is likely to be protonated at physiological pH, which can affect its ability to passively diffuse across the lipid bilayer of the cell membrane.
Once inside the cell, the compound's distribution to different organelles—its subcellular localization—is crucial for its mechanism of action and potential off-target effects. nih.gov The basic nature of many amine-containing compounds can lead to their accumulation in acidic compartments like lysosomes, a phenomenon known as lysosomal trapping. nih.gov
Determining subcellular localization in vitro can be achieved through several methods:
Subcellular Fractionation: This classical technique involves lysing the cells and separating the different organelles (e.g., nucleus, mitochondria, cytoplasm, membranes) by centrifugation. The concentration of the compound in each fraction is then quantified, typically by liquid chromatography-mass spectrometry (LC-MS). nih.gov
Fluorescence Microscopy: If the compound is intrinsically fluorescent or has been tagged with a fluorescent dye, its location within the cell can be visualized using confocal microscopy. Co-localization with organelle-specific fluorescent stains can provide precise localization data. nih.govmdpi.com
Elucidation of Molecular Mechanisms Underlying Observed Biological Effects
Understanding the precise molecular mechanism by which a compound exerts its biological effect is a primary goal of preclinical research. For azepane derivatives, in vitro studies have uncovered a variety of mechanisms of action targeting different classes of proteins.
Enzyme Inhibition: Many azepane derivatives function by inhibiting the activity of specific enzymes.
γ-Secretase Inhibition/Modulation: Certain azepane-containing molecules act as potent inhibitors or modulators of γ-secretase, a multi-protein enzyme complex involved in the cleavage of the amyloid precursor protein (APP). nih.govresearchgate.net The inhibition of γ-secretase is a therapeutic strategy aimed at reducing the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease. nih.govgoogle.com In vitro assays for γ-secretase activity typically use cell lines that overexpress APP, and the levels of Aβ produced in the presence of the inhibitor are measured by ELISA or mass spectrometry. acs.orgnih.gov
PTPN2/PTPN1 Inhibition: Recently, azepane-containing compounds were identified as inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1). nih.govresearchgate.net These enzymes are negative regulators of immune signaling pathways. Their inhibition can enhance T-cell anti-tumor immunity. researchgate.net The mechanism involves the compound binding to the active site of the phosphatase, preventing it from dephosphorylating its target substrates. nih.gov
PARP-1 Inhibition: Novel spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a key enzyme in DNA repair, and its inhibition is an effective anti-cancer strategy, particularly in tumors with existing DNA repair deficiencies. Molecular docking studies suggest these compounds occupy the active pocket of PARP-1, and functional assays show they can induce apoptosis (programmed cell death) in cancer cell lines. nih.gov
Receptor Antagonism: As discussed in section 6.6, another key mechanism is the blockade of GPCRs. Azepane derivatives acting as histamine H3 receptor antagonists prevent the receptor from being activated by endogenous histamine, thereby modulating neurotransmitter release in the brain. nih.govnih.gov This mechanism is elucidated through binding and functional assays that demonstrate a compound's ability to occupy the receptor's binding site and block its downstream signaling cascade. nih.gov
These examples highlight the versatility of the azepane scaffold in interacting with diverse biological targets, leading to a range of potential therapeutic effects demonstrated in preclinical in vitro models. researchgate.netresearchgate.netnih.gov
Applications of 3 Azepan 1 Yl 2,2 Dimethylpropan 1 Amine in Advanced Chemical Research
Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis
There is currently no available literature detailing the use of 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine as a specific building block in the synthesis of complex molecules. Generally, diamines are valuable precursors in organic synthesis for constructing a variety of molecular scaffolds. researchgate.net Methods such as the Gabriel synthesis or reductive amination are common strategies for incorporating primary amines into larger structures. libretexts.orgopenstax.orgmasterorganicchemistry.com However, no documented examples specifically employ this compound.
Role as a Ligand in Organometallic and Asymmetric Catalysis
A search of the scientific literature did not yield any studies where this compound has been used as a ligand in organometallic or asymmetric catalysis. In principle, the two nitrogen atoms could coordinate to a metal center, and the chiral environment that could be created by derivatization might find use in asymmetric catalysis. researchgate.net The steric bulk of the neopentyl group could also play a role in influencing the stereochemical outcome of catalytic reactions. However, without experimental data, this remains a theoretical possibility.
Incorporation into Advanced Materials and Functional Molecules
There is no published research on the incorporation of this compound into advanced materials or functional molecules. The bifunctional nature of the molecule, with two amine groups, could theoretically allow it to act as a monomer or cross-linking agent in polymerization reactions. Its incorporation could potentially influence the physical and chemical properties of the resulting materials.
Development of Chemical Probes for Biological Systems
No studies have been found that describe the development of chemical probes for biological systems based on this compound. The development of chemical probes is a complex process that involves designing molecules to interact specifically with biological targets. nih.govrsc.orgscispace.com While azepane-containing molecules have been investigated for their biological activities, there is no indication that this specific compound has been explored for such purposes. mdpi.comnih.gov
Future Research Directions and Emerging Trends for 3 Azepan 1 Yl 2,2 Dimethylpropan 1 Amine
Exploration of Green Chemistry Principles in Synthetic Route Development
The synthesis of amine-containing compounds is a cornerstone of the pharmaceutical and chemical industries. rsc.org Traditionally, many synthetic routes for amines suffer from poor atom economy, reliance on hazardous reagents, and the generation of significant waste. rsc.org The principles of green chemistry offer a framework for developing more sustainable and environmentally benign synthetic processes. For a molecule like 3-(azepan-1-yl)-2,2-dimethylpropan-1-amine, future research could focus on developing synthetic routes that align with these principles.
Key areas of exploration would include the use of catalytic methods, such as reductive amination and hydrogen borrowing catalysis, which offer higher efficiency and generate less waste compared to classical stoichiometric methods. rsc.orgacs.org Sourcing starting materials from renewable biomass is another critical aspect of green synthesis. rsc.org For instance, developing a synthetic pathway from bio-based platform chemicals could significantly reduce the environmental footprint of production. Researchers can utilize green metrics toolkits to systematically evaluate and compare the "greenness" of different synthetic pathways. rsc.orggctlc.org
| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Potential) | Rationale for Improvement |
| Starting Materials | Petroleum-based halides, stoichiometric aminating agents | Bio-based alcohols or aldehydes, catalytic ammonia (B1221849) source | Reduces reliance on fossil fuels and utilizes renewable feedstocks. rsc.org |
| Catalysis | Stoichiometric reagents (e.g., metal hydrides) | Heterogeneous or homogeneous catalysts (e.g., Ru, Ir complexes) | Catalytic cycles improve atom economy and allow for milder reaction conditions. |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, supercritical CO2, or bio-derived solvents (e.g., 2-MeTHF) | Minimizes use of toxic and volatile organic compounds. |
| Atom Economy | Low | High | Maximizes the incorporation of starting material atoms into the final product. |
| E-Factor (Waste/Product Ratio) | High | Low | A lower E-Factor signifies a more environmentally friendly process with less waste generation. |
This interactive table compares a hypothetical traditional synthesis with a potential green alternative for this compound, highlighting key green chemistry metrics.
Discovery of Novel Biological Targets through Phenotypic Screening
For the past few decades, drug discovery has been dominated by a target-based approach, where compounds are screened against a specific, predetermined biological target. nih.gov However, a resurgence of interest in phenotypic drug discovery (PDD) is underway. technologynetworks.compfizer.com PDD involves screening compounds in cell-based or whole-organism models to identify molecules that produce a desired change in phenotype, without a preconceived notion of the target. wikipedia.org This unbiased approach is particularly powerful for discovering drugs with novel mechanisms of action, especially for complex diseases where the underlying molecular pathology is not fully understood. technologynetworks.comnih.gov
| Step | Description | Technology/Methodology | Desired Outcome |
| 1. Assay Development | Create a physiologically relevant cell-based model of a disease (e.g., patient-derived cancer cells, iPSC-derived neurons). | 3D Organoids, Patient-derived stem cells. technologynetworks.com | A robust and reproducible assay that mimics the disease phenotype. |
| 2. High-Content Screening | Treat the cells with a library of compounds including this compound and its analogs. | Automated microscopy, high-content imaging systems. | Identification of "hit" compounds that revert the disease phenotype towards a healthy state. |
| 3. Hit Confirmation & Prioritization | Validate the activity of initial hits and rank them based on potency and phenotypic signature. | Dose-response studies, secondary assays. | A validated list of active compounds for further investigation. |
| 4. Target Deconvolution | Identify the molecular target(s) of the validated hit compound. | Chemoproteomics, thermal shift assays, genetic screening (e.g., CRISPR). | Elucidation of the compound's mechanism of action. wikipedia.org |
This interactive table outlines a potential workflow for using phenotypic screening to discover novel biological activities for this compound.
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in SAR and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and process development. acs.orgnih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the drug discovery and development cycle. hep.com.cn
| AI/ML Application | Description | Potential Impact on Research |
| QSAR Modeling | Develops models that correlate a compound's chemical structure with its biological activity or properties. | Predicts the potency and selectivity of virtual derivatives, prioritizing the most promising candidates for synthesis. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound. | Allows for early-stage filtering of compounds likely to fail in later development due to poor pharmacokinetic or safety profiles. |
| Retrosynthesis Planning | Uses deep learning to identify potential synthetic pathways for a target molecule from available starting materials. sciencedaily.com | Discovers novel, more efficient, or greener synthetic routes. acs.org |
| Reaction Outcome Prediction | Predicts the likely products and yields of a chemical reaction under specific conditions. | Optimizes reaction conditions and reduces the number of failed experiments in the laboratory. |
This interactive table summarizes the potential applications of AI and machine learning in the future development of this compound.
Design of Next-Generation Derivatives with Enhanced Selectivity and Potency
Once an initial "hit" compound with desirable biological activity is identified, the process of lead optimization begins. This involves systematically modifying the chemical structure to improve its properties, primarily its potency against the intended target and its selectivity over other related targets to minimize side effects. nih.gov Rational drug design strategies, often aided by structural biology and computational chemistry, are central to this process. acs.org
Future research on this compound would involve creating a library of derivatives to explore its Structure-Activity Relationship (SAR). nih.gov Modifications could include:
Altering the azepane ring: Expanding or contracting the ring (e.g., to piperidine (B6355638) or azocane) or introducing substituents could modulate binding affinity and physical properties.
Modifying the neopentyl core: While sterically hindered, subtle changes could influence the compound's conformational preferences.
Varying the linker: Changing the length or rigidity of the propyl chain connecting the two nitrogen atoms could optimize the spatial orientation of these key functional groups for target engagement.
The goal is to develop next-generation compounds with superior therapeutic profiles, including enhanced efficacy, better safety, and improved pharmacokinetic properties like brain penetration or metabolic stability. acs.orgbioworld.com
Development of Advanced Analytical Methods for Detection and Quantification in Complex Matrices
To study the effects of a compound in biological systems (e.g., in cell culture, animal models, or environmental samples), it is essential to have robust and sensitive analytical methods to detect and quantify its presence. helsinki.fi Amines can be challenging to analyze in complex matrices due to potential interferences and the need for high sensitivity. researchgate.net
Future work should focus on developing a validated analytical method for this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high selectivity and sensitivity. mdpi.combohrium.com Method development would involve optimizing several parameters:
Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be needed to isolate the compound from the matrix and concentrate it. helsinki.fi
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for polar amines, providing good retention and separation. bohrium.com
Mass Spectrometry: The instrument would be operated in Multiple Reaction Monitoring (MRM) mode to ensure highly selective detection, even at very low concentrations.
Such a method would be indispensable for pharmacokinetic studies, metabolism investigations, and environmental monitoring, providing the foundational data needed to advance the compound through the research and development pipeline. sciencetechindonesia.com
Q & A
Q. How can cross-laboratory variability in physicochemical data (e.g., solubility, logP) be minimized?
- Methodological Answer : Adopt standardized protocols (e.g., OECD 105 for logP determination using shake-flask/HPLC methods). Use reference materials for calibration and inter-laboratory ring tests. Report detailed experimental conditions (e.g., temperature, buffer composition) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
